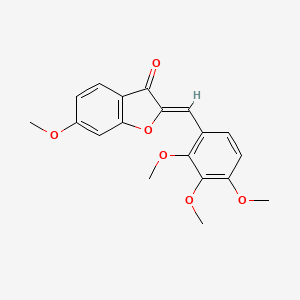

(Z)-6-methoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

(Z)-6-Methoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 6-methoxy group on the benzofuran ring and a 2,3,4-trimethoxybenzylidene moiety at the C2 position. Aurones, a subclass of flavonoids, are known for their planar structure and biological activities, including anticancer and enzyme inhibitory properties . This compound is synthesized via aldol condensation between 3-coumaranone derivatives and substituted benzaldehydes under basic conditions, as reported for structurally analogous aurones . Its molecular formula is C₁₉H₁₈O₇, with a molecular weight of 358.34 g/mol.

Properties

IUPAC Name |

(2Z)-6-methoxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-12-6-7-13-15(10-12)25-16(17(13)20)9-11-5-8-14(22-2)19(24-4)18(11)23-3/h5-10H,1-4H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLTYKSKFRIZBD-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-methoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 6-methoxybenzofuran-3(2H)-one with 2,3,4-trimethoxybenzaldehyde. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction conditions may include refluxing the mixture for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-methoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the benzylidene moiety to a benzyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while reduction may produce benzyl derivatives.

Scientific Research Applications

(Z)-6-methoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one: has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (Z)-6-methoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones exhibit diverse biological activities influenced by substituent positioning (hydroxy, methoxy) on the benzylidene and benzofuran rings. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Synthetic Yields :

- Yields for methoxy-rich aurones (e.g., 6p: 52.3%) are generally higher than those for polyhydroxy derivatives (e.g., 6n: 31.7%), likely due to reduced side reactions during aldol condensation .

Biological Activity: Aurones with 4-methoxybenzylidene substituents (e.g., (Z)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one) demonstrate Topoisomerase II inhibition, a mechanism critical for anticancer activity . The target compound’s 2,3,4-trimethoxy substitution may enhance DNA intercalation or enzyme binding compared to mono-methoxy analogs.

Thermal Stability :

- Melting points correlate with substitution patterns: methoxy-rich compounds (e.g., 6p: ~222°C) exhibit lower melting points than polyhydroxy derivatives (e.g., 6n: 290°C), likely due to reduced intermolecular hydrogen bonding .

Biological Activity

(Z)-6-methoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofurans, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzofuran core substituted with methoxy groups that enhance its biological activity. The presence of multiple methoxy groups is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

- Tubulin Polymerization Inhibition : Similar compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for disrupting mitotic processes in rapidly dividing cells .

- Selective Cytotoxicity : Research indicates that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is essential for minimizing side effects during cancer treatment .

- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells via the intrinsic pathway, which involves mitochondrial dysfunction and activation of caspases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Growth Factor Signaling : The compound appears to interfere with signaling pathways activated by growth factors in tumor microenvironments, thus inhibiting angiogenesis and tumor growth .

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may induce oxidative stress in cancer cells, leading to cellular damage and apoptosis .

Case Studies

Several studies have evaluated the efficacy of this compound in vitro and in vivo:

- In Vitro Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM .

- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size and improved survival rates compared to control groups. These findings suggest potential for further development as an anticancer agent .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C18H18O5 |

| IC50 (MCF-7 Cell Line) | 15 µM |

| Mechanism | Tubulin polymerization inhibition |

| Apoptosis Induction | Yes |

| Selectivity | Cancer vs Normal Cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.